Lavendustin A: A Technical Guide to its Discovery, Origin, and Mechanism of Action
Lavendustin A: A Technical Guide to its Discovery, Origin, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lavendustin A is a potent, naturally occurring inhibitor of protein tyrosine kinases (PTKs), a class of enzymes pivotal to cellular signaling and a frequent target in oncology drug development. First isolated from Streptomyces griseolavendus, this molecule exhibits significant inhibitory activity against the epidermal growth factor receptor (EGFR) tyrosine kinase. This technical guide provides a comprehensive overview of the discovery, origin, biochemical activity, and mechanism of action of Lavendustin A, supported by detailed experimental protocols and visual representations of its associated signaling pathways.
Discovery and Origin
Lavendustin A was first reported in 1989 by a team of researchers at the Institute of Microbial Chemistry in Tokyo, Japan.[1][2][3] It was identified during a screening of approximately 1,000 Streptomyces culture filtrates for novel inhibitors of tyrosine kinase.[4] The producing organism was identified as Streptomyces griseolavendus strain MI435-40F6.[4] The compound was isolated from the butyl acetate extract of the culture filtrate.[1][4] The structure of Lavendustin A was determined using spectral data and confirmed by total synthesis, revealing a novel structure with a central tertiary amine linked to substituted benzyl and phenyl groups.[1][5][6]
Biochemical Activity and Specificity
Lavendustin A is a potent inhibitor of the epidermal growth factor receptor (EGFR)-associated tyrosine kinase.[1] It also demonstrates inhibitory activity against other tyrosine kinases, such as p60c-src, but is notably selective over serine/threonine kinases like Protein Kinase A (PKA) and Protein Kinase C (PKC), as well as PI3-kinase.[2][3][7]
Data Presentation: Inhibitory Activity of Lavendustin A
| Target Enzyme | IC50 Value | Notes | Reference |
| EGFR Tyrosine Kinase | 4.4 ng/ml (~11 nM) | Approximately 50 times more potent than erbstatin. | [1][2][3][7][8][9] |
| p60c-src | 500 nM | [3][7] | |
| Protein Kinase A (PKA) | > 100 µM | Little to no effect. | [2][7] |
| Protein Kinase C (PKC) | > 100 µM | Little to no effect. | [2][7] |
| PI3-Kinase | > 100 µM | Little to no effect. | [2][7] |
| NMDA-stimulated cGMP production | 30 nM |
Mechanism of Action
Kinetic analysis has revealed that Lavendustin A acts as a competitive inhibitor with respect to ATP and a noncompetitive inhibitor with respect to the peptide substrate in the EGFR tyrosine kinase reaction.[1][5][6] This indicates that Lavendustin A binds to the ATP-binding site of the tyrosine kinase domain, thereby preventing the transfer of phosphate from ATP to the tyrosine residues of the substrate protein.
Further studies have also suggested that Lavendustin A can function as a hyperbolic mixed-type inhibitor with respect to both ATP and the substrate.[5][6] Beyond its direct enzymatic inhibition, Lavendustin A has been shown to suppress vascular endothelial growth factor (VEGF)-induced angiogenesis.[2][8][10][11]
Experimental Protocols
Isolation of Lavendustin A from Streptomyces griseolavendus
The following protocol is a summary of the method described by Onoda et al. (1989).[1][4]
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Culturing: Streptomyces griseolavendus strain MI435-40F6 is cultured in a suitable medium (e.g., containing 2% glycerin, 2% dextrin, 1% soy peptone, 0.3% yeast extract, 0.2% (NH4)2SO4, and 0.2% CaCO3, pH 7.4) for approximately 64 hours at 27°C on a rotary shaker.[4]
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Extraction: The culture broth is filtered, and the pH of the filtrate is adjusted to 2.4. The filtrate is then extracted with an equal volume of butyl acetate.[4]
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Concentration: The butyl acetate extract is concentrated in vacuo to yield an oily residue.[4]
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Chromatography: The crude extract is subjected to silica gel chromatography to purify Lavendustin A.[4]
Tyrosine Kinase Inhibition Assay
The inhibitory activity of Lavendustin A on EGFR tyrosine kinase can be determined using a method similar to the one employed in its initial discovery.[4]
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Enzyme and Substrate Preparation: A membrane fraction from A431 cells, which overexpress EGFR, is used as the enzyme source. A synthetic tridecapeptide, RRLIEDAEYAARG, serves as the substrate.[4]
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Reaction Mixture: The reaction is carried out in a buffer containing the enzyme, substrate, [γ-32P]ATP, and various concentrations of Lavendustin A.
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Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 4°C) for a specific duration (e.g., 30 minutes).
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Termination and Analysis: The reaction is stopped, and the phosphorylated peptide is separated from unreacted [γ-32P]ATP, typically using phosphocellulose paper. The radioactivity of the phosphorylated peptide is then measured using a liquid scintillation counter to determine the extent of kinase activity.
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IC50 Determination: The concentration of Lavendustin A that inhibits 50% of the tyrosine kinase activity (IC50) is calculated from the dose-response curve.
Visualizations
Signaling Pathway Diagram
References
- 1. Isolation of a novel tyrosine kinase inhibitor, lavendustin A, from Streptomyces griseolavendus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Lavendustin A | CAS 125697-92-9 | RG 14355 | Tocris Bioscience [tocris.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Lavendustin A (CAS 125697-92-9): R&D Systems [rndsystems.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. adooq.com [adooq.com]
- 10. Suppression of VEGF-induced angiogenesis by the protein tyrosine kinase inhibitor, lavendustin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Suppression of VEGF-induced angiogenesis by the protein tyrosine kinase inhibitor, lavendustin A - PMC [pmc.ncbi.nlm.nih.gov]
